molecular formula C9H11NO4 B2778596 1-(2-Carboxylatoethyl)-2-(hydroxymethyl)-5-oxylatopyridinium CAS No. 870133-50-9

1-(2-Carboxylatoethyl)-2-(hydroxymethyl)-5-oxylatopyridinium

Cat. No. B2778596
M. Wt: 197.19
InChI Key: QBQINQFLFFWDOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Carboxylatoethyl)-2-(hydroxymethyl)-5-oxylatopyridinium (CEHP) is a pyridinium derivative that has been studied for its potential in various scientific research applications. CEHP has been found to possess unique biochemical and physiological effects, making it a promising compound for further research.

Scientific Research Applications

Catalytic Oxidation of Methyl Aromatic Hydrocarbon

Field

This application falls under the field of Chemical Engineering and Catalysis .

Application Summary

The compound is used as a metal-free catalyst for the selective oxidation of methyl aromatic hydrocarbon with molecular oxygen . The electronic effect of the substitutes was found to be an important factor for the catalytic performance .

Method of Application

In a typical reaction procedure, 7 mmol of TBHP and 1 mmol of N-alkyl pyridinium salt were placed in a 10 ml flask and stirred under 80°C for 1 hour in the dark . Then the reaction mixture was rapidly cooled to room temperature and the conversion of TBHP was determined by iodometric titration .

Results

1-Benzyl-4-N,N-dimethylaminopyridinium salt showed the highest catalytic activity, and 95% conversion with 84% of selectivity to p-toluic acid could be obtained for the selective oxidation of p-xylene . Several methyl aromatic hydrocarbons could all be efficiently oxidized with the reported catalyst at the absence of any metal species .

Synthesis of 2-amino-4-phenyl-6-(phenylsulfanyl)-3,5-dicyanopyridines

Field

This application is in the field of Organic Chemistry and Pharmaceutical Synthesis .

Application Summary

A novel basic ionic liquid, 1-(2-aminoethyl)pyridinium hydroxide, containing both Brønsted base and Lewis base sites has been used as an efficient catalyst for the synthesis of 2-amino-4-phenyl-6-(phenylsulfanyl)-3,5-dicyanopyridines .

Method of Application

The condensation and oxidation tandem reaction of aldehydes, malononitrile, and thiols, performed in aqueous ethanol, afforded reasonable to good yields within 30–60 minutes . After the reaction, the catalyst could be recycled and reused .

Results

The reaction provided reasonable to good yields within 30–60 minutes . After the reaction, the catalyst could be recycled and reused .

Synthesis of Uranyl Nitrate Hexahydrate

Field

This application is in the field of Inorganic Chemistry and Material Science .

Application Summary

The compound is used in the hydrothermal synthesis of uranyl nitrate hexahydrate . This process is important in the production of nuclear fuels and materials .

Method of Application

In a typical synthesis procedure, 0.50 g of uranyl nitrate hexahydrate (0.1 mmol), 0.257 g of 1-(4-carboxybenzyl)pyridin-1-ium-4-carboxylate, 0.009 g of oxalic acid (0.1 mmol), and water (10 mL) were well-mixed . The mixture was then transferred to a 25 mL Teflon-lined stainless steel autoclave and heated at 393 K for 72 hours .

Results

The results of the synthesis were not provided in the source . However, this method is typically used to produce high-purity uranyl nitrate hexahydrate crystals, which are important for various applications in the nuclear industry .

properties

IUPAC Name

3-[5-hydroxy-2-(hydroxymethyl)pyridin-1-ium-1-yl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4/c11-6-7-1-2-8(12)5-10(7)4-3-9(13)14/h1-2,5,11H,3-4,6H2,(H-,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBQINQFLFFWDOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=[N+](C=C1O)CCC(=O)[O-])CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Carboxylatoethyl)-2-(hydroxymethyl)-5-oxylatopyridinium

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